molecular formula C6H12N2O B1206692 (S)-piperidine-3-carboxamide CAS No. 88495-55-0

(S)-piperidine-3-carboxamide

Cat. No.: B1206692
CAS No.: 88495-55-0
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-YFKPBYRVSA-N
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Description

(S)-Piperidine-3-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an amide functional group at the third position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-piperidine-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-piperidine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine to yield the amide.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

    Substitution: Conditions often involve strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions include:

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

(S)-Piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (S)-piperidine-3-carboxamide exerts its effects involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition, leading to its observed biological effects.

Comparison with Similar Compounds

    ®-Piperidine-3-carboxamide: The enantiomer of (S)-piperidine-3-carboxamide, which may have different biological activities due to its distinct three-dimensional arrangement.

    Piperidine-4-carboxamide: A structural isomer with the amide group at the fourth position, potentially leading to different chemical and biological properties.

    N-Methylpiperidine-3-carboxamide: A derivative with a methyl group on the nitrogen, which can influence its reactivity and interactions.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S)-piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308526
Record name (3S)-3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88495-55-0
Record name (3S)-3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88495-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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